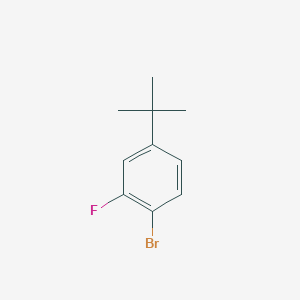
1-Bromo-4-(tert-butyl)-2-fluorobenzene
Overview
Description
1-Bromo-4-(tert-butyl)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom, a tert-butyl group, and a fluorine atom attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that brominated compounds often interact with various biological targets, depending on their specific structure and the biological context .
Mode of Action
1-Bromo-4-(tert-butyl)-2-fluorobenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction could potentially lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It was used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of cp-47,497 and cp-55,940 . These compounds could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s physical properties such as its boiling point (80-81 °c/2 mmhg), melting point (13-16 °c), and density (1229 g/mL at 25 °C) could potentially influence its pharmacokinetic properties .
Result of Action
Its use in the synthesis of other compounds suggests that it could potentially have a variety of effects depending on the specific biological context .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For instance, its reactions with n-butyllithium and tert-butyllithium occur at 0°C , suggesting that temperature is an important factor in its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(tert-butyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(tert-butyl)-2-fluorotoluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(tert-butyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, alkoxide ions, or amines, leading to the formation of substituted benzene derivatives.
Lithium-Halogen Exchange: The compound can undergo lithium-halogen exchange reactions with organolithium reagents like n-butyllithium or tert-butyllithium at low temperatures (around 0°C) to form organolithium intermediates.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Lithium-Halogen Exchange: Reagents such as n-butyllithium or tert-butyllithium are used in non-polar solvents like hexane or diethyl ether at low temperatures.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups, depending on the nucleophile used.
Lithium-Halogen Exchange: Organolithium intermediates that can be further reacted to form various substituted benzene compounds.
Cross-Coupling Reactions: Biaryl compounds or other coupled products, depending on the boronic acid derivative used.
Scientific Research Applications
1-Bromo-4-(tert-butyl)-2-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and advanced materials with specific properties.
Comparison with Similar Compounds
1-Bromo-4-(tert-butyl)-2-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-(tert-butyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-Bromo-2-fluorobenzene: Lacks the tert-butyl group, leading to different steric and electronic effects.
4-(tert-Butyl)-2-fluorotoluene: Lacks the bromine atom, resulting in different reactivity in substitution and coupling reactions.
The presence of both the tert-butyl group and the fluorine atom in this compound makes it unique in terms of its steric and electronic properties, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-4-tert-butyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOOUBIFOOVLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369829-80-0 | |
| Record name | 1-bromo-4-tert-butyl-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


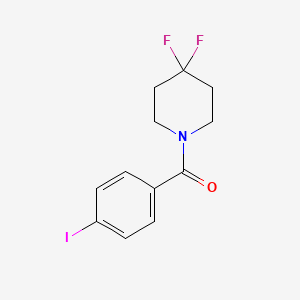
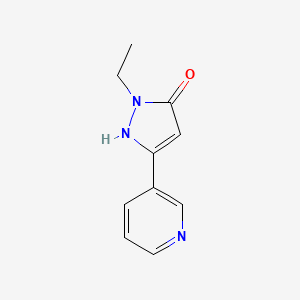
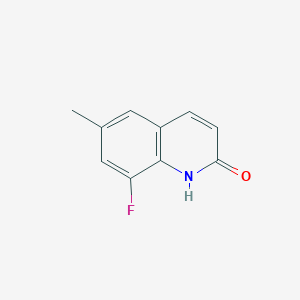

![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)


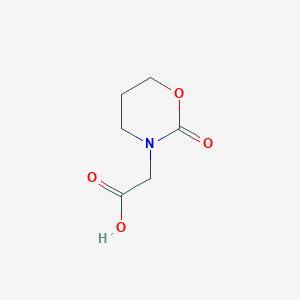
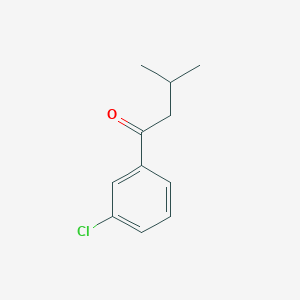

![4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B1457020.png)
![ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate](/img/structure/B1457021.png)

![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457024.png)
